molecular formula C11H11NO3 B13081497 3-(2-Formyl-6-methoxyphenoxy)propanenitrile

3-(2-Formyl-6-methoxyphenoxy)propanenitrile

Cat. No.: B13081497
M. Wt: 205.21 g/mol
InChI Key: QDOWUFUMCWXKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formyl-6-methoxyphenoxy)propanenitrile is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a phenoxy ring. This compound is used primarily in research and development settings.

Preparation Methods

The synthesis of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile typically involves the reaction of 2-formyl-6-methoxyphenol with 3-bromopropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-(2-Formyl-6-methoxyphenoxy)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Formyl-6-methoxyphenoxy)propanenitrile is utilized in various scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Formyl-6-methoxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

3-(2-Formyl-6-methoxyphenoxy)propanenitrile can be compared with similar compounds such as:

    3-(2-Formylphenoxy)propanenitrile: Lacks the methoxy group, which can affect its reactivity and applications.

    3-(2-Methoxyphenoxy)propanenitrile:

    3-(2-Formyl-6-methoxyphenoxy)butanenitrile: Has an additional carbon in the nitrile side chain, which can influence its physical and chemical characteristics.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Biological Activity

3-(2-Formyl-6-methoxyphenoxy)propanenitrile is a chemical compound characterized by its unique arrangement of functional groups, including a propanenitrile moiety and a phenolic structure with methoxy and aldehyde functionalities. This structural configuration suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 205.21 g/mol

The compound's synthesis typically involves multiple steps, emphasizing its accessibility for research and industrial applications. The presence of functional groups indicates possible reactivity in biological systems, which is crucial for understanding its pharmacological profiles.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, which could lead to significant therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It might modulate receptor activity, influencing signaling pathways associated with various diseases.

Anticancer Activity

A study assessed the anticancer properties of compounds structurally similar to this compound. These compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : PC-3 (prostate cancer), DU145 (prostate cancer)
  • IC50 Values :
    • PC-3: 2.226 ± 0.28 µM
    • DU145: 1.67 ± 0.18 µM

These findings indicate that structural modifications can enhance the anticancer activity of related compounds, suggesting a potential pathway for developing new anticancer agents based on the core structure of this compound .

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2_2. This effect was observed in cellular models, highlighting the compound's potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable FeaturesBiological Activity
3-(3-Formylphenoxy)propanenitrileC12_{12}H11_{11}NLacks methoxy groupModerate anticancer activity
4-(2-Formylphenyl)butyronitrileC14_{14}H13_{13}NLonger carbon chainAnti-inflammatory effects
2-(6-Methoxyphenyl)-propanenitrileC12_{12}H13_{13}NSimilar methoxy groupSignificant cytotoxicity

This table illustrates how variations in structure can influence biological activity, with this compound potentially exhibiting enhanced properties due to its unique functional groups .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(2-formyl-6-methoxyphenoxy)propanenitrile

InChI

InChI=1S/C11H11NO3/c1-14-10-5-2-4-9(8-13)11(10)15-7-3-6-12/h2,4-5,8H,3,7H2,1H3

InChI Key

QDOWUFUMCWXKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCCC#N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.